molecular formula C19H20N2O2 B2503658 4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one CAS No. 866155-36-4

4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one

Cat. No.: B2503658
CAS No.: 866155-36-4
M. Wt: 308.381
InChI Key: DZLFLRXOKCJBTA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one is a pyrazolidinone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Key structural features include:

  • 2-(2-Methylbenzoyl) moiety: The acyl group at position 2 enhances lipophilicity and may modulate electronic properties via resonance effects.
  • 1-Phenyl substitution: The aromatic ring at position 1 contributes to π-π stacking interactions and overall molecular rigidity.

Properties

IUPAC Name

4,4-dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-9-7-8-12-16(14)17(22)21-18(23)19(2,3)13-20(21)15-10-5-4-6-11-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFLRXOKCJBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=O)C(CN2C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzoyl chloride with 1-phenyl-3-methyl-2-pyrazolin-5-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The following table compares substituents, molecular weights (MW), and functional groups of 4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one with related compounds from the evidence:

Compound Name / Structure Core Structure Key Substituents MW (g/mol) Potential Applications
This compound Pyrazolidin-3-one 1-Phenyl, 2-(2-methylbenzoyl), 4,4-dimethyl ~320* Enzyme inhibition, agrochemicals
Paclobutrazol () Triazole 4-Chlorophenyl, pentane-3-ol 293.8 Plant growth regulator
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)... () Pyrazolo-pyrimidine Thiazole, fluorophenyl, chromenone 531.3 Kinase inhibition, anticancer
4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-... () Triazol-3-one Piperazine, dichlorophenyl, morpholine >600† Antifungal, receptor modulation

*Calculated based on molecular formula (C₂₀H₂₀N₂O₂). †Estimated due to complex substituents.

Key Observations

  • Lipophilicity : The 2-methylbenzoyl group in the target compound likely increases lipophilicity compared to Paclobutrazol’s hydroxyl-containing structure, enhancing membrane permeability .
  • Biological Activity: While the pyrazolidinone core lacks the fused pyrimidine ring seen in ’s compound (which is critical for kinase inhibition), its rigid structure may favor interactions with hydrophobic protein pockets .

Biological Activity

4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one is a synthetic compound belonging to the pyrazolidinone class. Its unique structure, characterized by a pyrazolidinone ring with various substituents, positions it as a candidate for diverse biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.

The compound's IUPAC name is this compound, with the molecular formula C19H20N2O2C_{19}H_{20}N_{2}O_{2} and a molecular weight of 308.38 g/mol. Its structure includes a phenyl group and a 2-methylbenzoyl group, contributing to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H20N2O2C_{19}H_{20}N_{2}O_{2}
Molecular Weight308.38 g/mol
CAS Number866155-36-4

Synthesis Methods

The synthesis of this compound typically involves the cyclization of specific precursors. A common method includes reacting 2-methylbenzoyl chloride with 1-phenyl-3-methyl-2-pyrazolin-5-one in the presence of a base like triethylamine. This reaction is performed in dichloromethane at room temperature, yielding the desired product.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activities. A study highlighted that various pyrazole compounds demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific evaluation of this compound in this context is still emerging, but its structural similarities to other effective derivatives suggest potential efficacy.

Anti-inflammatory Effects

In addition to antimicrobial properties, pyrazolidinones are known for their anti-inflammatory effects. Compounds within this class have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The mechanism typically involves the modulation of inflammatory pathways through enzyme inhibition or receptor interaction.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Antimicrobial Activity :
    A comprehensive evaluation of various pyrazole compounds showed promising results against multiple bacterial strains. The study emphasized structure-activity relationships that could be leveraged for developing new antimicrobial agents .
  • Evaluation of Anti-inflammatory Potential :
    Research has indicated that certain structural modifications in pyrazole compounds enhance their anti-inflammatory properties. The potential for this compound to serve as a lead compound in anti-inflammatory drug development remains an area for future investigation .

The biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. The exact mechanism is not fully elucidated but may include:

  • Enzyme Inhibition : Targeting enzymes involved in inflammatory processes.
  • Receptor Modulation : Interacting with receptors that mediate pain and inflammation.

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